6-Bromo-2H-1,4-benzoxazine-3(4H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4H-1,4-benzoxazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(12)4-11-7/h1-3H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXSMDKMRNUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Precursor Chemistry and Synthetic Route Design for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione
The design of a synthetic route to this compound requires careful consideration of precursor synthesis, including ring formation and halogenation. The most logical approach involves first synthesizing the corresponding oxygen analog, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, which is then converted to the target thione.
The formation of the 1,4-benzoxazine ring is a critical step. A variety of cyclization methods have been developed for this heterocyclic system. One common approach involves the intramolecular ring-opening cyclization of epoxides with nucleophiles. researchgate.net Another well-established method is the condensation of 2-aminophenols with various reagents. nih.gov For the synthesis of the 2H-1,4-benzoxazin-3(4H)-one precursor, intramolecular cyclization is key. For instance, palladium-catalyzed N-arylation reactions of aryl halides have been effectively used to prepare a range of nitrogen-containing heterocycles. indexcopernicus.com A direct method involves the cyclization of N-(o-bromoaryl)amides through palladium-catalyzed carbonylation, which constructs the benzoxazinone (B8607429) ring system efficiently. nih.govorganic-chemistry.org
The conversion of the carbonyl group in the precursor, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, to a thiocarbonyl group is achieved through thionation. The most common and effective reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₂S₅). tandfonline.comtandfonline.com
Phosphorus pentasulfide is an inexpensive and traditional thionating agent. researchgate.net However, modern methodologies often utilize modified P₂S₅ reagents to improve reaction efficiency and simplify product purification. For example, supporting P₂S₅ on solid mineral supports like silica (B1680970) gel or alumina (B75360) can lead to cleaner reactions and higher yields. tandfonline.comtandfonline.com This approach has been shown to be effective for the thionation of amides and lactams, significantly reducing reaction times and offering a simpler purification process compared to unsupported P₂S₅. tandfonline.comresearchgate.net
Lawesson's reagent is also widely used for the thionation of amides and lactams. tandfonline.comresearchgate.net While it is often more expensive than P₂S₅, it can provide superior yields and easier product purification in some cases, although by-products from Lawesson's reagent can sometimes complicate purification. tandfonline.com The combination of P₄S₁₀ (the dimer of P₂S₅) with hexamethyldisiloxane (B120664) (HMDO) is another powerful reagent system that can provide yields comparable or superior to Lawesson's reagent, with the advantage of easier removal of by-products through hydrolytic workup. researchgate.net
| Thionation Reagent | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Phosphorus Pentasulfide (P₂S₅) | Inexpensive and readily available. tandfonline.comtandfonline.com | Can require harsh reaction conditions; purification can be difficult. tandfonline.com | Supporting P₂S₅ on silica (P₂S₅/SiO₂) improves yields, reduces reaction times, and simplifies purification. tandfonline.comtandfonline.com |
| Lawesson's Reagent | Often provides high yields under milder conditions. tandfonline.com | More expensive than P₂S₅; reagent-derived by-products can complicate purification. tandfonline.comresearchgate.net | Commonly used for converting lactams to thiolactams. tandfonline.com |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) | Yields are comparable or superior to Lawesson's reagent. researchgate.net | Requires preparation of the reagent mixture. | By-products can be removed by simple hydrolytic workup or filtration, avoiding chromatography. researchgate.net |
The introduction of a bromine atom at the C-6 position of the benzoxazine (B1645224) ring is a crucial step in the synthesis of the precursor. Research on the electrophilic substitution of (2H)-1,4-benzoxazin-3(4H)-one has established clear conditions for regioselective bromination. researchgate.netresearchgate.net When (2H)-1,4-benzoxazin-3(4H)-one is treated with bromine in glacial acetic acid, monobromination occurs preferentially at the C-6 position to yield 6-bromo-(2H)-1,4-benzoxazin-3(4H)-one. researchgate.net Further bromination leads to the 6,7-dibromo derivative. researchgate.net This selectivity is directed by the activating effect of the amino group and the deactivating effect of the carbonyl group within the heterocyclic ring. This established regioselectivity provides a direct and reliable method to obtain the necessary 6-bromo-substituted precursor for the subsequent thionation reaction. researchgate.net
Modern synthetic chemistry increasingly employs multi-component and cascade reactions to construct complex molecular architectures with high atom economy and efficiency. nih.govacs.orgnih.gov These strategies can be applied to the synthesis of the benzoxazine ring system. An electrochemically induced cascade reaction has been developed for the assembly of highly substituted 1,4-benzoxazine derivatives. nih.gov This method involves the in situ generation of an o-azaquinone heterodiene and an enamine dienophile, which then undergo a regiospecific inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov Another approach utilizes a multicomponent assembly process (MCAP) involving Mannich-type reactions to create versatile intermediates that can undergo subsequent cyclization to form benzoxazine-related scaffolds. nih.gov Biocatalytic cascade reactions, combining enzymes like lipase (B570770) and tyrosinase, have also been reported for the one-pot synthesis of functionalized 1,4-benzoxazines from phenolic precursors. nih.gov These advanced methodologies offer powerful alternatives for constructing the core ring, which could potentially be adapted for precursors bearing a bromo substituent.
Catalysis in Benzoxazine-Thione Synthesis and Functionalization (e.g., Copper, Palladium Catalysis)
Catalysis plays a pivotal role in both the synthesis and functionalization of benzoxazine derivatives. Copper and palladium catalysts are particularly prominent in this field.
Palladium catalysis is instrumental in the synthesis of the benzoxazinone ring, the precursor to the thione. A notable method involves the palladium-catalyzed carbonylative cyclization of N-(o-bromoaryl)amides. nih.govorganic-chemistry.org In this process, an alternative carbonyl source like paraformaldehyde can be used, which is more stable and easier to handle than carbon monoxide gas. nih.govorganic-chemistry.org This reaction demonstrates good generality, although yields may be reduced with substrates bearing strong electron-withdrawing groups. organic-chemistry.org Palladium is also essential for functionalizing the bromo-substituent on the final thione product via cross-coupling reactions (see section 2.3).
Copper catalysis offers a facile and efficient pathway for constructing N-heterocycles. Copper-catalyzed methods have been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C–N coupling/rearrangement process. acs.org Commercially available copper(I) iodide has been used as an economical catalyst for the synthesis of 4H-3,1-benzoxazines from 2-aminobenzyl alcohols and aromatic aldehydes. researchgate.net Furthermore, copper catalysts are effective in promoting the hydroamination of alkynones with 2-aminophenols, leading to functionalized benzoxazole (B165842) derivatives through a sequential cyclization-elimination process. rsc.org These catalytic systems could be adapted for the synthesis of the 1,4-benzoxazine core.
| Catalyst Type | Application in Benzoxazine Synthesis | Example Reaction | Reference |
|---|---|---|---|
| Palladium | Carbonylative cyclization to form the benzoxazinone ring. | N-(o-bromoaryl)amides + Paraformaldehyde → Benzoxazinone | nih.govorganic-chemistry.org |
| Copper | Intramolecular C-N bond formation and cyclization. | 2-Aminobenzyl alcohols + Aldehydes → Benzoxazine | acs.orgresearchgate.net |
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers several reactive sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. The primary sites for functionalization are the bromine atom on the aromatic ring, the nitrogen atom of the thioamide, and the sulfur atom of the thiocarbonyl group.
Reactions at the Bromine Atom: The aryl bromide functionality is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino substituents at the C-6 position. This approach enables extensive diversification of the core structure. nih.gov
Reactions at the Nitrogen Atom: The N-H proton of the thioamide is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated to introduce various substituents on the nitrogen atom. This N-derivatization is a common strategy for modifying the properties of related heterocyclic systems. nih.gov
Reactions at the Sulfur Atom: The thiocarbonyl group is a soft nucleophile and can undergo S-alkylation with electrophiles like alkyl halides to form thioimidate esters. Additionally, the thiol-thione tautomerism allows for reactions typical of thiols. For instance, strategies have been developed for the in situ preparation of thiol-functionalized benzoxazines, which can then react with electrophiles like epoxides and acrylates to form benzoxazines with sulfide (B99878) moieties. researchgate.net This reactivity provides a pathway to link the core structure to other molecular fragments through a sulfur bridge.
Nucleophilic Substitution Reactions on the Bromo-moiety
The bromine atom at the 6-position of the benzoxazine ring is susceptible to nucleophilic substitution, providing a key handle for the introduction of various functional groups. This reactivity is analogous to that observed in other bromo-substituted aromatic and heterocyclic systems.
One of the most powerful methods for forming carbon-nitrogen bonds at this position is through palladium-catalyzed amination reactions , such as the Buchwald-Hartwig amination. While specific studies on this compound are not extensively documented in the literature, the principles of these reactions are broadly applicable. For instance, palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles has been shown to proceed efficiently, suggesting that similar conditions could be applied to the target molecule. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. nih.gov
The general applicability of palladium-catalyzed cross-coupling reactions on bromo-substituted heterocycles further supports the potential for diverse functionalization of the target compound. nih.govchemimpex.comnih.gov These reactions allow for the formation of C-C, C-N, and C-S bonds, significantly expanding the chemical space accessible from this starting material.
A plausible reaction scheme for the palladium-catalyzed amination of this compound with a generic primary amine is presented below.
Scheme 1: Proposed Palladium-Catalyzed Amination of this compound
(This is a representative scheme based on established palladium-catalyzed amination reactions)
The following table outlines representative conditions for palladium-catalyzed amination reactions on bromo-aromatic compounds, which could be adapted for this compound.
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Primary Amines | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-110 | nih.gov |
| Secondary Amines | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 100 | nih.gov |
| Anilines | PdCl2(dppf) | K3PO4 | DMF | 120 | rsc.org |
Chemical Modifications of the Thione Group (e.g., Oxidation to Sulfoxides or Sulfones)
The thione group in this compound is a reactive functional group that can undergo various chemical modifications, most notably oxidation. The oxidation of thiones can lead to the formation of the corresponding sulfoxides (S=O) and, upon further oxidation, sulfones (SO₂). These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity.
Common oxidizing agents for the conversion of thiones to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The selectivity of the oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of oxidant and reaction conditions, such as stoichiometry and temperature. uni.lu For instance, the use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures can lead to the sulfone.
Scheme 2: Proposed Oxidation of the Thione Group
(This is a representative scheme based on general thione oxidation reactions)
The table below summarizes common reagents used for the oxidation of sulfur-containing compounds, which are applicable to the thione moiety of the target compound.
| Target Functional Group | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, CH2Cl2, 0 °C to rt | uni.lu |
| Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents, CH2Cl2, reflux | uni.lu |
| Sulfone | Hydrogen Peroxide (H2O2) | Acetic acid, reflux | Generic method |
| Sulfone | Potassium permanganate (B83412) (KMnO4) | Acetic acid, rt | Generic method |
Condensation Reactions for Scaffold Expansion
The 1,4-benzoxazine scaffold can be expanded through condensation reactions, leading to the formation of more complex polycyclic systems. The active methylene (B1212753) group at the C2 position and the thione group can both participate in such reactions. For instance, condensation with bifunctional reagents can lead to the annulation of new rings onto the benzoxazine core.
A notable example of scaffold expansion is the reaction with hydrazine (B178648) derivatives. The reaction of this compound with hydrazine or substituted hydrazines could potentially lead to the formation of triazino- or pyrazolo-fused benzoxazines. Such reactions often proceed through an initial nucleophilic attack of the hydrazine on the thione carbon, followed by cyclization.
Furthermore, the synthesis of thiazolo-fused benzoxazoles has been reported through the cyclocondensation of a brominated precursor with thiourea (B124793). mdpi.com A similar strategy could be envisioned for this compound, where reaction with a suitable dinucleophile could lead to the formation of a thiazolo[4,5-g] chemimpex.comnih.govbenzoxazine system.
The following table presents examples of condensation reactions on related heterocyclic systems that could be adapted for scaffold expansion of the target compound.
| Reactant | Reagent | Resulting Scaffold | Reference |
|---|---|---|---|
| Dihydrobenzo[d]isoxazol-4(5H)-one (brominated) | Thiourea | Thiazolo[4,5-e]benzoisoxazole | mdpi.com |
| 2-Amino-5-nitroanthranilonitrile | DMFDMA, Aromatic Amine | Thiazolo[5,4-f]quinazoline | pharmaffiliates.com |
| Cyanoacetylhydrazine | ω-Bromo-(4-methyl-acetophenone) | Condensed 1,3,4-triazine derivatives | sigmaaldrich.com |
Mechanistic Studies of Reaction Pathways and Selectivity
Understanding the mechanistic pathways of the reactions involving this compound is crucial for controlling reaction outcomes and achieving desired selectivity.
The nucleophilic substitution reactions on the bromo-moiety are generally believed to proceed through mechanisms typical for aromatic systems. In palladium-catalyzed reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The selectivity of these reactions is influenced by factors such as the nature of the ligand on the palladium catalyst, the base used, and the reaction temperature. For example, bulky electron-rich phosphine (B1218219) ligands are known to promote the reductive elimination step and improve catalyst turnover. nih.gov
The formation of the benzoxazine ring itself can occur via pathways like the Smiles rearrangement. Mechanistic studies, including computational investigations, have shed light on the intermediates and transition states involved in such rearrangements. These studies can provide insights into the factors that control the regioselectivity of the cyclization process.
The reactivity of the thione group is governed by its ability to exist in tautomeric equilibrium with the corresponding thiol form. This thione-thiol tautomerism can influence the reaction pathway. For instance, in condensation reactions, the thiol tautomer can act as a nucleophile. The selectivity of reactions at the thione group versus other reactive sites in the molecule, such as the nitrogen atom or the aromatic ring, will depend on the specific reagents and conditions employed.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of benzoxazine polymerization and rearrangements. nih.gov These theoretical approaches can provide valuable information on activation energies, reaction intermediates, and transition state geometries, which helps in rationalizing and predicting reaction outcomes and selectivity.
Structural Elucidation and Conformational Analysis in Advanced Research
Spectroscopic Methodologies for Complex Structural Characterization (e.g., Advanced NMR, FTIR for Mechanistic Insights)
Spectroscopic techniques are fundamental to confirming the identity and purity of 6-bromo-2H-1,4-benzoxazine-3(4H)-thione. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, in particular, provide definitive fingerprints of the molecule's functional groups and atomic connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is crucial for identifying the key functional groups. The most diagnostic vibration would be the thiocarbonyl (C=S) stretching band. Unlike its oxygen analogue, 6-bromo-2H-1,4-benzoxazine-3(4H)-one, which exhibits a strong carbonyl (C=O) absorption around 1700 cm⁻¹, the thione derivative is expected to show a C=S stretching vibration at a lower frequency, typically in the 1250–1100 cm⁻¹ region. This shift to lower wavenumber is due to the larger mass of sulfur compared to oxygen and the lower C=S bond order.
Other significant expected absorptions include:
N-H Stretch: A moderate to sharp band around 3200–3100 cm⁻¹, characteristic of the secondary amine within the oxazine (B8389632) ring.
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
C-H Aliphatic Stretch: Bands corresponding to the methylene (B1212753) (-CH₂-) group, typically found around 2950–2850 cm⁻¹.
C-O-C Asymmetric Stretch: A strong band associated with the ether linkage in the oxazine ring, expected near 1230 cm⁻¹. nih.gov
Mechanistically, FTIR is invaluable for monitoring the synthesis of the thione from its corresponding ketone. The reaction progress can be tracked by the gradual disappearance of the C=O peak and the concurrent appearance of the C=S band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons, and the amine proton. The aromatic protons on the benzene (B151609) ring would appear in the δ 7.0–7.5 ppm region, with splitting patterns dictated by their positions relative to the bromine atom and the ring junction. The methylene protons (O-CH₂) of the oxazine ring are expected to appear as a singlet around δ 4.5–5.0 ppm. researchgate.netresearchgate.net The N-H proton would likely be observed as a broad singlet further downfield, typically above δ 9.0 ppm.
¹³C NMR: The most diagnostic signal in the carbon spectrum is that of the thiocarbonyl carbon (C=S). This carbon is highly deshielded and would be expected to resonate significantly downfield, in the range of δ 185–200 ppm. This is a definitive marker distinguishing it from the carbonyl carbon of the oxygen analogue, which appears around δ 164 ppm. Other expected signals include the methylene carbon (O-CH₂) around δ 70 ppm and the aromatic carbons between δ 110–145 ppm.
Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Value/Range | Comment |
|---|---|---|---|
| FTIR | N-H Stretch | 3200–3100 cm⁻¹ | Secondary amine vibration. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Characteristic of the benzene ring. | |
| Aliphatic C-H Stretch | 2950–2850 cm⁻¹ | Corresponds to the -CH₂- group. | |
| C-O-C Asymmetric Stretch | ~1230 cm⁻¹ | Ether linkage in the oxazine ring. | |
| C=S Stretch (Thioamide) | 1250–1100 cm⁻¹ | Key diagnostic band for the thione group. | |
| ¹H NMR | N-H Proton | > δ 9.0 ppm (broad s) | Exchangeable proton of the thioamide. |
| Aromatic Protons | δ 7.0–7.5 ppm (m) | Signals from the substituted benzene ring. | |
| Methylene Protons (-OCH₂-) | δ 4.5–5.0 ppm (s) | Protons of the heterocyclic ring. | |
| ¹³C NMR | Thiocarbonyl Carbon (C=S) | δ 185–200 ppm | Highly deshielded and diagnostic for the thione. |
| Aromatic Carbons | δ 110–145 ppm | Includes C-Br, C-O, C-N, and C-H carbons. | |
| Methylene Carbon (-OCH₂-) | ~δ 70 ppm | Carbon of the heterocyclic ring. |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Data
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the absolute configuration and conformational details of the molecule.
While a crystal structure for this compound has not been reported, analysis of a closely related derivative, 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, provides significant insight. This analogue was found to crystallize in the monoclinic system. pharmaffiliates.com It is plausible that the target thione would adopt a similar crystal system.
In the solid state, the oxazine ring is not planar and would adopt a puckered conformation, such as a half-chair or an envelope, to minimize steric strain. mdpi.com A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The N-H group (donor) and the thiocarbonyl sulfur atom (acceptor) are expected to form strong N-H···S hydrogen bonds, likely resulting in the formation of centrosymmetric dimers or extended chains throughout the crystal lattice. These interactions are critical in stabilizing the solid-state structure. Additional, weaker interactions such as C-H···O or C-H···Br contacts may also be present.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Basis of Prediction |
|---|---|---|
| Chemical Formula | C₈H₆BrNOS | - |
| Formula Weight | 244.11 g/mol | - |
| Crystal System | Monoclinic | Analogy to similar bromo-benzoxazine structures. pharmaffiliates.com |
| Space Group | P2₁/c | Common for centrosymmetric structures. |
| Z (Molecules/Unit Cell) | 4 | Typical for this space group and molecular size. |
| Key Intermolecular Interaction | N-H···S Hydrogen Bond | Presence of N-H donor and C=S acceptor. |
| Oxazine Ring Conformation | Envelope or Half-Chair | Observed in related benzoxazine (B1645224) crystal structures. pharmaffiliates.commdpi.com |
Conformational Preferences and Tautomerism (e.g., Thione-Thiol Tautomerism in Benzoxazine-Thiones)
Conformational Preferences
The six-membered dihydro-1,4-oxazine ring is inherently non-planar. Its preferred conformation is a result of the balance between minimizing angle strain and torsional strain. Studies on related benzoxazines show that the ring typically adopts either an envelope conformation, where one atom is out of the plane of the other five, or a half-chair conformation. pharmaffiliates.commdpi.com For this compound, the specific conformation would be influenced by the electronic effects of the substituents and the packing forces in the crystal lattice.
Thione-Thiol Tautomerism
An essential structural aspect of 2H-1,4-benzoxazine-3(4H)-thiones is their potential to exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is analogous to the more common keto-enol tautomerism.
(Illustrative diagram of the thione-thiol equilibrium for the title compound)
The equilibrium lies between the thione (an amide-like structure) and the aromatic 3-mercapto-4H-1,4-benzoxazine (thiol) form. Extensive research on related heterocyclic thiones has established that the thione tautomer is overwhelmingly predominant in both solution and the solid state. The greater stability of the thione form is attributed to the higher bond energy of the C=S double bond compared to the C=N double bond present in the thiol tautomer.
The dominance of the thione form can be verified experimentally:
FTIR Spectroscopy: The presence of a C=S absorption band and the absence of a distinct S-H stretching band (which would appear near 2600–2500 cm⁻¹) is strong evidence for the thione structure.
NMR Spectroscopy: The observation of a signal for an N-H proton, rather than an S-H proton, confirms the thione tautomer.
While the thione form is more stable, the thiol form can be involved in certain chemical reactions, acting as a nucleophile through its sulfur atom after deprotonation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT Calculations for Electronic Structure and Reactivity)
Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the chemical structure.
For 6-bromo-2H-1,4-benzoxazine-3(4H)-thione, DFT calculations would be employed to elucidate its electronic structure and reactivity profile. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive. The locations of these frontier orbitals are also significant: the HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack.
In studies on analogous benzoxazine (B1645224) structures, DFT calculations have been used to determine these exact properties. For instance, analysis of benzoxazinone (B8607429) derivatives highlighted the importance of HOMO energy and other electronic descriptors in predicting their oxidation behavior. nih.govnih.gov Similarly, DFT studies on 6-bromo-quinazoline derivatives, which share a bromo-substituted heterocyclic core, were performed at the B3LYP/6–31+G(d,p) level to correlate thermodynamic stability with biological activity. nih.gov Such an analysis for this compound would reveal how the bromine atom and the thione group influence the electron density across the benzoxazine scaffold, thereby predicting its stability and sites of reactivity.
Table 1: Example DFT-Calculated Parameters for an Analogous Heterocyclic Compound This table presents data for a related compound to illustrate typical DFT outputs.
| Parameter | Compound 8a (Active) | Compound 8c (Less Active) |
|---|---|---|
| Compound Name | 6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-one | 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one |
| Total Energy (Hartree) | -6221.75 | -6451.27 |
| HOMO Energy (eV) | -6.21 | -6.29 |
| LUMO Energy (eV) | -1.57 | -1.68 |
| Energy Gap (eV) | 4.64 | 4.61 |
Data sourced from a DFT analysis of 6-bromo quinazoline (B50416) derivatives. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking simulations would be performed to predict its binding affinity and interaction patterns with various biological targets. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein. A scoring function then estimates the binding energy, with lower scores generally indicating a more favorable interaction.
While direct docking studies on this specific thione are not publicly available, research on analogous structures provides a clear framework. For example, derivatives of 1,3,4-oxadiazole-2(3H)-thione have been docked against the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, a target for antibacterial agents. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the thione-containing heterocycle and critical amino acid residues in the enzyme's active site. nih.gov Another study on thiourea (B124793) analogs used docking to assess binding to the DNA gyrase subunit B receptor, identifying a candidate with a strong binding affinity. nih.gov Given that this compound is a known intermediate in the synthesis of a soluble guanylyl cyclase (sGC) inhibitor, sGC would be a primary target for such docking simulations.
Table 2: Example Molecular Docking Results for Analogous Compounds This table shows binding energy data from docking studies on related heterocyclic compounds to demonstrate the methodology's output.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Compound 8a | Epidermal Growth Factor Receptor (EGFR) | -6.7 |
| Compound 8c | Epidermal Growth Factor Receptor (EGFR) | -5.3 |
| Compound 3 | DNA gyrase subunit B | -91.23 (Rerank Score) |
Data sourced from studies on 6-bromo quinazoline derivatives nih.gov and 1-allyl-3-benzoylthiourea (B5185869) analogs nih.gov. Note: Different scoring functions may be used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazine-Thiones
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and identify the key structural features that influence their potency.
A QSAR study on this compound would involve generating a dataset of related benzoxazine-thione molecules with known biological activities. For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size (topological descriptors), charge distribution (electronic descriptors), and lipophilicity (physicochemical descriptors). A regression model is then developed to find a correlation between these descriptors and the observed activity.
Studies on the broader class of benzoxazines have successfully used QSAR to predict properties like their activity as neuropeptide Y Y5 receptor antagonists nih.gov and their electrooxidation behavior. nih.govnih.gov In one such study, descriptors including HOMO energy, partial positive surface area, and the relative number of hydrogen atoms were found to be critical for predicting the half-wave potential of benzoxazine derivatives. nih.gov The validity of a QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (Q²), which test the model's goodness-of-fit and predictive power, respectively. nih.gov
Table 3: Important Descriptors in a QSAR Model for Benzoxazine Derivatives This table illustrates the type of descriptors and their relative importance as determined in a QSAR study on related compounds.
| Descriptor | Class | Importance in Model |
|---|---|---|
| Relative number of H atoms | Constitutional | Highest |
| HOMO energy | Quantum-Chemical | High |
| Max electrophilic reaction index for N atom | Quantum-Chemical | Medium |
| Partial positive surface area | Electrostatic | Medium |
| Maximum valency of C atom | Topological | Lower |
Data adapted from a QSAR study on the oxidation behavior of benzoxazine derivatives. nih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating chemical reactions, allowing researchers to map out reaction pathways, identify transient intermediates, and calculate the energy of transition states. This information helps in understanding how a reaction proceeds and can be used to optimize reaction conditions.
For this compound, computational methods could be used to explore its synthesis and subsequent reactions. For instance, the synthesis of the benzoxazine ring system itself, often achieved through Mannich condensation, involves several steps that can be modeled. acs.orgresearchgate.net Theoretical calculations can determine the activation energies for each step, identifying the rate-limiting step of the reaction.
Furthermore, the reactivity of the benzoxazine ring, particularly its ring-opening polymerization, has been a subject of mechanistic studies. ntu.edu.tw Computational models can explore the proposed mechanisms, such as the nucleophilic attack at the O-C-N carbon of the oxazine (B8389632) ring, followed by decomposition and electrophilic addition. rsc.org By calculating the energies of the proposed intermediates and transition states, researchers can validate the most plausible reaction pathway. acs.org These theoretical insights are crucial for controlling the synthesis and modification of benzoxazine-based materials. rsc.org
Pre Clinical Biological Activity and Mechanistic Pharmacology
Anti-Cancer Research: Molecular Targets and Pathways
The benzoxazine (B1645224) core is a recognized pharmacophore in the development of novel anti-cancer agents. Research into derivatives of this structure has uncovered activities against various cancer cell lines, operating through diverse molecular mechanisms.
Progesterone (B1679170) Receptor Modulating Activity and Selectivity
Studies have indicated that the substitution of the carbonyl group at the 2-position of the benzoxazinone (B8607429) ring with a thiocarbonyl moiety can significantly alter the pharmacological activity of these compounds at the progesterone receptor (PR). Specifically, 6-aryl-1,4-dihydrobenzo[d] nih.govnih.govoxazine-2-thiones have been identified as potent and selective nonsteroidal progesterone receptor agonists. nih.gov This transition from antagonist to agonist activity by replacing a carbonyl with a thiocarbonyl group suggests that 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione may exhibit similar progesterone receptor modulating properties.
In a study focusing on these thione derivatives, several analogues demonstrated sub-nanomolar in vitro potency and excellent oral activity in rat models. Notably, compounds 15 and 29 in this series showed potencies comparable to the well-known progestin, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), in both in vitro T47D alkaline phosphatase assays and in vivo rat decidualization models. nih.gov Furthermore, compound 29 displayed high selectivity for the progesterone receptor, with over 500-fold greater affinity for PR compared to glucocorticoid and androgen receptors. nih.gov
| Compound | In Vitro Potency (EC50, nM) in T47D cells | In Vivo Potency (MED, mg/kg) in rat decidualization model |
| 15 | 0.5 | 0.3 |
| 29 | 0.3 | 0.1 |
| MPA | 0.2 | 0.1 |
This table presents data for related 6-aryl-1,4-dihydrobenzo[d] nih.govnih.govoxazine-2-thione compounds, not this compound itself.
Apoptosis Induction Mechanisms in Cellular Models
The induction of apoptosis is a key mechanism for many anti-cancer therapies. Research on benzoxazine derivatives suggests that this scaffold can initiate programmed cell death in cancer cells. For instance, a novel benzoxazine derivative, 8-methyl-2-(morpholine-4yl)-7-(pyridine-3-methoxy)-4H-1,3-benzoxacine-4-one (LTU27), has been shown to sensitize lung and colon cancer cells to radiation by promoting apoptosis and inhibiting DNA repair pathways. nih.gov The mechanism of action for LTU27 appears to involve the inhibition of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the repair of DNA double-strand breaks. nih.gov
Furthermore, a study investigating various benzoxazole (B165842) and benzoxazine derivatives in a mouse lymphoma cell line (L5718) found that certain compounds could induce apoptosis. esisresearch.org Specifically, 5-(p-nitrobenzamido)-2-benzylbenzoxazole (BD-3) and 6-methyl-2-(o-chlorophenyl) benzoxazole (A-9) demonstrated a significant apoptotic effect. esisresearch.org While these studies were not conducted on this compound, they highlight the potential of the broader benzoxazine class to function as inducers of apoptosis.
Enzyme Inhibition Studies (e.g., Proteases, Kinases, Protoporphyrinogen IX Oxidase)
The structural similarity of this compound to these active compounds suggests that it may also possess inhibitory activity against certain proteases and kinases, which would be a valuable area for future investigation.
Anti-Infective Research: Mechanisms of Antimicrobial and Antifungal Action
The emergence of drug-resistant pathogens has spurred the search for new anti-infective agents. The 1,4-benzoxazine scaffold has been identified as a promising starting point for the development of novel antimicrobial and antifungal drugs.
Cellular and Molecular Targets in Microorganisms (e.g., Topoisomerase IV, D-Alanyl-D-Alanine Ligase, Dihydrofolate Reductase)
While direct studies on the specific molecular targets of this compound in microorganisms are limited, research on related compounds provides some insights. For example, a series of N-unprotected 1,4-benzoxazine derivatives were evaluated for their antibacterial activity, with compounds bearing nitro and trifluoromethyl groups showing greater potency. researchgate.net Another study on 6-bromoindolglyoxylamide derivatives, which share the 6-bromo substitution pattern, found that these compounds exhibited antimicrobial activity through rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov
Although not directly implicating enzymes like topoisomerase IV, D-alanyl-D-alanine ligase, or dihydrofolate reductase, these findings suggest that the 6-bromo-benzoxazine scaffold may exert its anti-infective effects by disrupting microbial membrane integrity.
Efficacy against Drug-Resistant Strains (In Vitro)
The potential for benzoxazine derivatives to overcome drug resistance is an area of active research. A study on (3S, 3aS) biaryl benzoxazinyl-oxazolidinones revealed that these compounds exhibited potent activity against Gram-positive pathogens, including linezolid-resistant strains. researchgate.net This suggests that the benzoxazine scaffold could be a valuable component in the design of new antibiotics targeting resistant bacteria. The presence of the 6-bromo substituent in this compound may contribute to its efficacy against such strains, a hypothesis that warrants further investigation.
Anti-Inflammatory and Immunomodulatory Investigations
Direct studies on the anti-inflammatory and immunomodulatory effects of This compound are not found in the reviewed literature. However, the 1,4-benzoxazine scaffold is known to be a promising nucleus for the development of anti-inflammatory agents. ijfans.org For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess anti-inflammatory properties by activating the Nrf2-HO-1 pathway and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Additionally, some 1,4-benzoxazine derivatives have demonstrated immunomodulating activity. jocpr.com The impact of substituting the carbonyl group at the 3-position with a thione group on these activities for the 6-bromo variant has not been specifically elucidated.
Other Biological Activities (e.g., Neuroprotective, Antidiabetic, Antithrombotic, Antioxidant)
There is a lack of specific data on the neuroprotective, antidiabetic, antithrombotic, and antioxidant activities of This compound . However, research on related compounds provides some context for potential areas of investigation:
Neuroprotective Activity: Certain derivatives of 1,4-benzoxazine have been identified as neuroprotective agents. For example, 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. nih.gov The neuroprotective potential of the 6-bromo-3-thione derivative remains to be explored.
Antidiabetic Activity: The benzoxazine nucleus has been incorporated into molecules with antidiabetic properties. For example, some 1,3-benzoxazinone derivatives have been evaluated for their antidiabetic and hypolipidemic potential. jocpr.com While this suggests that the broader benzoxazine structure can be a scaffold for antidiabetic drugs, specific studies on This compound are absent.
Antithrombotic Activity: Novel 1,4-benzoxazine-3(4H)-one derivatives have been designed as potential inhibitors of platelet aggregation. nih.gov Furthermore, 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as antithrombotic compounds with dual thrombin inhibitory and glycoprotein (B1211001) IIb/IIIa receptor antagonistic activity. nih.gov The antithrombotic potential of the 6-bromo-3-thione variant is currently uncharacterized.
Antioxidant Activity: Various 1,4-benzoxazine derivatives have been investigated for their antioxidant properties. researchgate.net For example, new 8-amino-1,4-benzoxazine derivatives have been evaluated as neuroprotective antioxidants. nih.gov The antioxidant capacity of This compound has not been specifically reported.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Specific structure-activity relationship (SAR) studies for This compound are not available in the reviewed scientific literature. SAR studies have been conducted on the broader class of 1,4-benzoxazin-3-ones, which can offer some general insights into how substitutions on the benzoxazine ring influence biological activity. nih.govnih.gov
For instance, in the context of phytotoxicity, substitutions on the 1,4-benzoxazine skeleton have been shown to significantly affect activity. nih.gov In a review of benzoxazine derivatives, it was noted that for a series of 6-aryl amino benzoxazinones, compounds with a benzoxazine-2-thione core were found to be progesterone receptor (PR) antagonists, indicating that the thione group can be critical for specific biological activities. jocpr.com However, these studies did not include the 6-bromo substitution pattern in conjunction with the 3-thione modification. A comprehensive SAR that would delineate the specific contribution of the 6-bromo and 3-thione functionalities to the biological activities outlined above has yet to be published.
Advanced Applications in Materials Science and Agrochemicals
Role as Precursors for Advanced Polymeric Materials (e.g., Polybenzoxazines, Carbon Materials)
Polybenzoxazines (PBz) are a class of high-performance thermosetting polymers derived from benzoxazine (B1645224) monomers. rsc.org These materials are gaining significant attention for applications in aerospace, electronics, and friction materials due to their exceptional thermal stability, high char yield, excellent mechanical properties, and remarkable molecular design flexibility. rsc.orgnih.gov While the polymerization of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione itself is not detailed in the literature, research on other brominated benzoxazines demonstrates their value as precursors to advanced polymers with unique properties. researchgate.net
Thermal Properties and Polymerization Behavior
The polymerization of benzoxazine monomers is typically initiated thermally through a ring-opening polymerization (ROP) process, which occurs without the release of volatile byproducts, leading to near-zero shrinkage. nih.gov The thermal properties of the resulting polybenzoxazines are heavily influenced by the molecular structure of the precursor monomer. nih.govresearchgate.net
Studies on various benzoxazine monomers show that polymerization temperatures and the thermal stability of the final polymer can be tailored. For instance, differential scanning calorimetry (DSC) is a key technique used to investigate the curing behavior and determine kinetic parameters of the polymerization process. researchgate.netmdpi.com The introduction of bromine atoms into the benzoxazine structure, as seen in compounds like 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine, has been shown to significantly enhance the char yield and thermal degradation temperatures of the resulting polybenzoxazine. researchgate.net This modification is particularly valuable for improving flame retardancy. researchgate.net
The table below summarizes typical thermal properties for various polybenzoxazine systems, illustrating the impact of molecular structure.
| Polybenzoxazine Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Char Yield (at 800 °C in N2) |
| Bisphenol-A/Aniline-based | ~160-180 °C | ~350 °C | ~35% |
| Phenolphthalein-based | >300 °C | >400 °C | >60% |
| Brominated (B-bra) | Not Specified | ~345 °C | ~59% |
Note: Data is generalized from multiple studies on different polybenzoxazine systems and is for illustrative purposes. Specific values are highly dependent on the exact monomer structure and curing conditions.
Functional Coatings and Protective Materials
The unique properties of polybenzoxazines make them excellent candidates for functional and protective coatings. rsc.org Their low water absorption, high thermal stability, and chemical resistance contribute to their performance in demanding environments. nih.govresearchgate.net Research has focused on developing polybenzoxazine-based coatings for applications such as anti-corrosion, superhydrophobicity, and biofouling resistance. rsc.orgnih.govmdpi.com
Bio-based benzoxazine monomers have been used to create coatings that significantly improve the hydrophobicity of surfaces, with water contact angles increasing to over 90°. mdpi.com Furthermore, these coatings have demonstrated exceptional anticorrosion efficiency, reaching up to 99.99% on steel substrates. nih.govmdpi.com The molecular design flexibility of benzoxazines allows for the incorporation of specific functional groups to tailor adhesion, flexibility, and surface energy, making them highly versatile for advanced coating applications. rsc.orgresearchgate.net
Development of Nitrogen-Doped Carbon Materials
Polybenzoxazines are effective precursors for the synthesis of nitrogen-doped porous carbon materials. mdpi.comnih.gov The inherent nitrogen and oxygen atoms within the benzoxazine ring structure become incorporated into the carbon framework during carbonization and activation processes. semanticscholar.orgresearchgate.net These heteroatom-doped carbons are highly sought after for applications in energy storage, such as supercapacitors, and for CO2 capture. semanticscholar.orgnih.govrsc.org
The process involves thermal curing of the benzoxazine monomer to form a cross-linked polymer, followed by high-temperature carbonization and subsequent chemical activation (e.g., with KOH) to create a porous structure. rsc.org This method yields materials with high surface areas and well-defined micropores. mdpi.com The presence of nitrogen doping enhances the material's electronic conductivity, surface wettability, and can introduce pseudocapacitance through Faradaic reactions, which boosts the energy storage capacity of supercapacitor electrodes. mdpi.comnih.gov Research has shown that nitrogen-doped carbons derived from benzoxazines can achieve high specific surface areas and superior CO2 adsorption capabilities. rsc.org
Agrochemical Applications: Herbicide and Pest Control Research
The benzoxazine structural motif is of significant interest in agrochemical research. While direct studies on the herbicidal or pesticidal activity of this compound are not prominent, research on closely related 1,4-benzoxazin-3(4H)-one derivatives has shown promising results. researchgate.netresearchgate.net
Substituted benzoxazine derivatives have been investigated for their potential as fungicides and insecticides. nih.gov A notable area of research is the development of N-dichloroacetyl benzoxazines as "herbicide safeners." nih.gov These compounds are designed to protect crops from injury caused by herbicides, thereby improving the selectivity and effectiveness of weed control treatments. nih.govnih.gov For example, the compound 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone was synthesized and studied specifically as a target molecule in herbicide safener research. nih.govnih.gov The halogen substitutions on the aromatic ring of the benzoxazinone (B8607429) core have been found to be a key factor in modulating their phytotoxic activity. researchgate.net
Research in Diagnostic Imaging (e.g., Development of Radiolabeled Ligands for PET)
There is currently no available research in the search results linking this compound or the broader class of benzoxazine-thiones to research in diagnostic imaging or the development of radiolabeled ligands for Positron Emission Tomography (PET). This area of application appears to be outside the documented scope of research for this class of compounds based on the available literature.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione currently relies on established, yet potentially improvable, synthetic routes. Future research should prioritize the development of more efficient, scalable, and environmentally benign methods. Drawing inspiration from advances in the synthesis of related benzoxazinone (B8607429) structures, several promising strategies can be envisioned.
One key area for exploration is the application of microwave-assisted organic synthesis (MAOS). This technique has been successfully employed to produce 2H-benzo[b] pharmaffiliates.comnih.govoxazines and their derivatives with significantly reduced reaction times (3-5 minutes) and improved yields (70-86%). arkat-usa.orgnih.gov Adapting MAOS for the thionation step or for a one-pot synthesis of the target compound from readily available starting materials could offer a substantial improvement over classical heating methods.
Furthermore, the principles of green chemistry should be a guiding force in developing new synthetic protocols. This includes the use of greener solvents, catalyst-free reactions, or the development of one-pot procedures that minimize waste and purification steps. nih.govrsc.org For instance, mechanochemical ball-milling has been demonstrated as a highly efficient and scalable method for synthesizing 4th generation bio-based benzoxazines, offering a solvent-free alternative to traditional synthesis. rsc.org Investigating similar solid-state reactions for the synthesis of this compound could lead to more sustainable production methods.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Reference for Related Compounds |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, and enhanced purity. | arkat-usa.orgnih.gov |
| Mechanochemical Synthesis (Ball-Milling) | Solvent-free, highly scalable, and energy-efficient. | rsc.org |
| One-Pot Reactions | Increased efficiency, reduced waste, and simplified work-up. | umich.eduresearchgate.net |
| Smiles Rearrangement | A versatile method for constructing the benzoxazine (B1645224) core. | umich.edunih.gov |
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.comjocpr.comnih.gov The introduction of a bromine atom and a thione group in this compound is expected to modulate its biological profile, presenting opportunities to explore novel therapeutic applications.
Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. Given that related benzoxazinones have shown activity as inhibitors of enzymes like soluble guanylyl cyclase and as potential anticancer agents, it would be logical to investigate the thione derivative's effect on these and other pathways. pharmaffiliates.comnih.govnih.gov The sulfur atom in the thione group may lead to unique interactions with metal-containing enzymes or receptor sites, potentially unlocking new mechanisms of action.
A systematic investigation into its potential as an antimicrobial agent is also warranted. Various benzoxazine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. arkat-usa.orgjocpr.com The unique electronic and steric properties of this compound could result in a distinct spectrum of antimicrobial activity.
| Potential Biological Activity | Rationale Based on Related Benzoxazines | Key Research Focus | References |
| Anticancer | Benzoxazine derivatives exhibit antiproliferative effects on various cancer cell lines. | Screening against a panel of cancer cell lines and identifying molecular targets. | nih.govnih.govmdpi.com |
| Antimicrobial | The benzoxazine core is a known pharmacophore for antibacterial and antifungal agents. | Determining the minimum inhibitory concentration (MIC) against a broad range of pathogens. | chemimpex.comarkat-usa.orgjocpr.com |
| Enzyme Inhibition | The parent compound is an intermediate for a soluble guanylyl cyclase inhibitor. | Investigating inhibitory activity against a variety of enzymes, particularly those with metal centers. | pharmaffiliates.comjocpr.com |
| Anti-inflammatory | Certain benzoxazinones have shown anti-inflammatory properties in cellular models. | Evaluating the compound's ability to modulate inflammatory pathways. | nih.gov |
Advanced Computational Modeling for Predictive Drug Design and Material Science
Computational modeling and simulation techniques offer a powerful tool for accelerating the discovery and development of new applications for this compound. Molecular docking studies can be employed to predict the binding affinity of the compound to various biological targets, helping to prioritize experimental screening efforts. nih.govnih.govresearchgate.net For instance, docking studies on related benzoxazinones have successfully predicted their interaction with receptors like the GP IIb/IIIa receptor, indicating their potential as platelet aggregation inhibitors. nih.gov
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can be used to rationalize its observed chemical behavior and to design derivatives with enhanced properties. Furthermore, molecular dynamics simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules or material interfaces. nih.gov
In the realm of materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound. This could guide the development of new materials with tailored thermal, mechanical, or electronic properties.
Integration with Green Chemistry Principles in Synthesis and Application
The principles of green chemistry should be integrated into all stages of the research and development of this compound, from its synthesis to its final application. As previously mentioned, this involves the development of sustainable synthetic methods that minimize waste and energy consumption. nih.govrsc.org
Beyond synthesis, the potential environmental impact of the compound and its derivatives should be considered. This includes assessing their biodegradability and potential for bioaccumulation. Designing molecules that are effective for their intended purpose but that also degrade into benign products after their use is a key goal of green chemistry.
The use of bio-based starting materials in the synthesis of the benzoxazine scaffold is another promising avenue for green chemistry integration. rsc.orgresearchgate.net Exploring routes to this compound that utilize renewable feedstocks would significantly enhance its sustainability profile.
Multi-disciplinary Research Opportunities at the Interface of Chemistry, Biology, and Materials Science
The unique structure of this compound places it at the crossroads of several scientific disciplines, creating exciting opportunities for multi-disciplinary research.
Collaborations between synthetic chemists, biologists, and pharmacologists will be crucial for exploring its therapeutic potential. This could involve a feedback loop where biological screening results inform the design and synthesis of new, more potent and selective derivatives.
In materials science, collaborations with polymer chemists and engineers could lead to the development of novel functional materials. The benzoxazine ring is known to be a precursor for high-performance thermosetting polymers, and the presence of the bromo and thione functionalities could be exploited to create materials with unique properties, such as flame retardancy or enhanced conductivity. chemimpex.com
Furthermore, the intersection of biology and materials science could lead to the development of bioactive materials, such as antimicrobial coatings or drug-eluting medical devices, incorporating this compound as the active agent.
Q & A
Basic: What are the recommended synthetic routes for 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione?
The compound is typically synthesized via sulfurization of its ketone analog (6-Bromo-2H-1,4-benzoxazin-3(4H)-one) using phosphorus pentasulfide (P₂S₅) in pyridine. For example:
- Procedure : Reflux a mixture of the ketone (e.g., 0.367 mol) and P₂S₅ (0.37 mol) in pyridine for 1 hour. Cool, quench with saturated NaCl, and isolate the thione via filtration .
- Purification : Recrystallization from ethanol or ether is recommended to achieve >94% purity, with TLC validation using cyclohexane:ethyl acetate (2:1) as the mobile phase .
Basic: How should researchers handle and store this compound safely?
- Handling : Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Storage : Keep in a dry, airtight container at room temperature, away from heat and moisture. Contamination with water may lead to decomposition .
- Waste disposal : Follow institutional guidelines for halogenated organic waste. Incineration with scrubbers is recommended to prevent bromine emission .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
- 1H NMR : Look for signals corresponding to the benzoxazine ring (δ ~7.3–7.6 ppm for aromatic protons) and the thione group (no direct proton, but adjacent CH₂ groups at δ ~3.5–4.0 ppm) .
- FT-IR : Confirm the C=S stretch at ~1060–1120 cm⁻¹ and absence of C=O (1705 cm⁻¹, if ketone impurities exist) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally similar brominated benzoxazines .
Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
- Hypothesis : Impurities may arise from incomplete sulfurization (retention of ketone) or oxidation of the thione.
- Methodology :
Advanced: What strategies optimize yield in large-scale synthesis?
- Solvent choice : Pyridine is standard, but DMF or DMSO may enhance reaction rates.
- Stoichiometry : Use a 10% excess of P₂S₅ to drive sulfurization to completion.
- Workup : Neutralize residual P₂S₅ with NaHCO₃ before filtration to minimize side reactions .
Advanced: How does the bromine substituent influence biological activity in benzoxazine-thione derivatives?
- Antiplatelet activity : Bromine at C-6 enhances steric and electronic effects, improving binding to the GPIIb/IIIa receptor (IC₅₀ ~8–9 µM in similar benzoxazinones) .
- Antimicrobial potential : Bromine increases lipophilicity, aiding membrane penetration in gram-negative bacteria. Test via MIC assays against E. coli or P. aeruginosa .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to model interactions with targets like β₂-adrenoceptors or fibrinogen receptors. Focus on hydrogen bonding between the thione and receptor residues (e.g., Asp113 in β₂-AR) .
- QSAR modeling : Correlate Hammett σ values of substituents (e.g., Br, Cl) with bioactivity data to predict optimal modifications .
Advanced: How can researchers address low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the thione position to improve bioavailability .
Advanced: What are the key challenges in crystallizing this compound for structural studies?
- Polymorphism : Bromine’s heavy atom effect can lead to multiple crystal forms. Screen solvents (ethanol, acetonitrile) and use slow evaporation.
- Data collection : Employ synchrotron X-ray sources to overcome weak diffraction due to bromine’s absorption .
Advanced: How to validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
